3-(p-Tolyl)quinolin-4-yl hydrogen carbonate 3-(p-Tolyl)quinolin-4-yl hydrogen carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20150255
InChI: InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)14-10-18-15-5-3-2-4-13(15)16(14)21-17(19)20/h2-10H,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

3-(p-Tolyl)quinolin-4-yl hydrogen carbonate

CAS No.:

Cat. No.: VC20150255

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

3-(p-Tolyl)quinolin-4-yl hydrogen carbonate -

Specification

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name [3-(4-methylphenyl)quinolin-4-yl] hydrogen carbonate
Standard InChI InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)14-10-18-15-5-3-2-4-13(15)16(14)21-17(19)20/h2-10H,1H3,(H,19,20)
Standard InChI Key GKXOTRCGBMKXAI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)OC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituents

The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. At position 3, a p-tolyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3) is attached, introducing aromatic and hydrophobic characteristics. Position 4 is functionalized with a hydrogen carbonate ester (OCO2H\text{OCO}_2\text{H}), which enhances reactivity and potential for hydrogen bonding . The IUPAC name, [3-(4-methylphenyl)quinolin-4-yl] hydrogen carbonate, reflects this substitution pattern .

Stereoelectronic Properties

Crystallographic Insights

While direct X-ray crystallographic data for 3-(p-tolyl)quinolin-4-yl hydrogen carbonate are unavailable, analogous quinoline derivatives, such as compound 4g in a related study, crystallize in monoclinic systems with space group P21/nP2_1/n . These structures often exhibit planar quinoline rings and staggered substituent orientations to minimize steric strain .

Synthetic Pathways and Optimization

Pfitzinger Reaction-Based Synthesis

A key synthetic route for quinoline-4-carboxylic acid derivatives involves the Pfitzinger reaction, which condenses isatin derivatives with ketones under basic conditions . For example, 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid is synthesized via microwave-assisted Pfitzinger condensation of isatin with 1-(p-tolyl)ethanone in ethanol-water at 125°C . While this method targets carboxylic acid intermediates, subsequent esterification or carbonate formation could yield 3-(p-tolyl)quinolin-4-yl hydrogen carbonate.

Esterification Strategies

Conversion of carboxylic acids to carbonates typically employs chloroformates or phosgene derivatives. For instance, coupling 2-(p-tolyl)quinoline-4-carboxylic acid with hydrogen carbonate esters using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) may facilitate this transformation .

Alternative Cyclization Approaches

Electrocyclization reactions, such as the 6π-azatriene electrocyclization of fused amino-cyclopentenones, offer another route to functionalized quinolines . Although these methods are exemplified in pyrrolo- and indoloquinoxaline syntheses , adapting them to introduce p-tolyl and carbonate groups remains unexplored.

Physicochemical and Spectral Properties

Physical Properties

  • Molecular Weight: 279.29 g/mol

  • Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups; soluble in organic solvents like DMSO or chloroform .

  • Thermal Stability: Decomposition likely above 200°C, based on analogous quinoline derivatives .

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC17H13NO3\text{C}_{17}\text{H}_{13}\text{NO}_{3}
Melting PointNot reported
logP (Octanol-Water)Estimated 3.2 (ChemAxon)
Hydrogen Bond Donors1 (CO3_3H group)

High-Resolution Mass Spectrometry (HRMS)

For the related compound 6-chloro-N-(pyridin-3-yl)-2-(p-tolyl)quinoline-4-carboxamide, HRMS shows [M+H]+[\text{M}+\text{H}]^+ at m/z 374.1051 . Extrapolating, 3-(p-tolyl)quinolin-4-yl hydrogen carbonate would exhibit [M+H]+[\text{M}+\text{H}]^+ near m/z 279.29.

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